molecular formula C11H16N2O3 B12992254 ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

Cat. No.: B12992254
M. Wt: 224.26 g/mol
InChI Key: MBJVGUUBVOEQQB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. This compound features a unique pyrazolo[1,5-a]azepine core, which is known for its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions . The reaction mixture is then neutralized and extracted to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)8-7-9-10(14)5-3-4-6-13(9)12-8/h7,10,14H,2-6H2,1H3

InChI Key

MBJVGUUBVOEQQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCCCC(C2=C1)O

Origin of Product

United States

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